1-Bromo-4-nitrobenzene-d4

Übersicht

Beschreibung

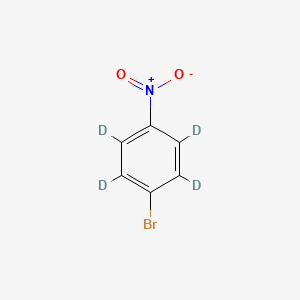

1-Bromo-4-nitrobenzene-d4 (CAS: 350820-19-8) is a deuterated isotopologue of 1-bromo-4-nitrobenzene (CAS: 586-78-7), where four hydrogen atoms at the 2, 3, 5, and 6 positions of the benzene ring are replaced with deuterium. Its molecular formula is C₆D₄BrNO₂, with a molecular weight of 206.03 g/mol (compared to 202.01 g/mol for the non-deuterated form). This compound is primarily utilized as a stable isotope-labeled internal standard in mass spectrometry and nuclear magnetic resonance (NMR) studies to enhance analytical precision in pharmacokinetics, metabolic research, and environmental monitoring.

The deuterium substitution minimizes interference from protonated species in spectroscopic analyses, making it critical for tracing reaction mechanisms and quantifying metabolites. It is synthesized under controlled conditions to ensure isotopic purity (>95% by HPLC), with storage recommendations at +4°C to maintain stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-4-nitrobenzene-d4 can be synthesized through a multi-step process involving the bromination and nitration of deuterated benzene. The general steps include:

Bromination: Deuterated benzene is treated with bromine in the presence of a catalyst such as iron bromide (FeBr3) to introduce the bromine atom.

Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Bromo-4-nitrobenzene-d4 undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin (Sn) and hydrochloric acid (HCl).

Cross-Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Cross-Coupling: Palladium catalysts with organotin reagents.

Major Products:

Substitution: Various substituted benzene derivatives.

Reduction: 1-Bromo-4-aminobenzene-d4.

Cross-Coupling: Complex organic molecules with extended carbon chains.

Wissenschaftliche Forschungsanwendungen

Metabolic Research

Stable isotope-labeled compounds like 1-bromo-4-nitrobenzene-d4 are essential in metabolic studies. They allow researchers to trace metabolic pathways in vivo without the risks associated with radioactive isotopes. This compound can be utilized to investigate the metabolism of drugs and other substances, particularly focusing on the effects of deuterium substitution on pharmacokinetics and metabolism .

Pharmacokinetic Studies

The compound is particularly valuable in pharmacokinetic studies involving drugs that integrate with 1-bromo-4-nitrobenzene. Its deuterated form helps in understanding how deuterium affects drug metabolism, which can lead to improved drug design and efficacy .

Electrochemical Reduction Studies

Research has shown that the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes can lead to the formation of arylzinc compounds. This process is facilitated in room-temperature ionic liquids and demonstrates a novel method for synthesizing functionalized arylzinc species, which are important intermediates in organic synthesis .

Applications in Synthesis

This compound plays a crucial role in synthetic chemistry:

- Ullmann Reactions : It is used for synthesizing 3,4-substituted quinolines and dinitrobiphenyl compounds through Ullmann coupling reactions.

- Sonogashira Couplings : The compound is also employed in the preparation of indoles and photoluminescent carbazoles via Sonogashira-type couplings .

Analytical Applications

In analytical chemistry, this compound serves as a reference standard for quantifying nitroaromatic compounds in environmental samples such as seawater. Its stable isotope labeling allows for precise measurements and analyses in complex matrices .

Case Study 1: Drug Metabolism

A study focused on the metabolism of a new drug candidate that incorporates this compound showed that deuterium substitution significantly altered the metabolic pathway compared to its non-deuterated counterpart. This finding highlights the potential of using deuterated compounds to optimize drug design by enhancing metabolic stability and reducing toxicity .

Case Study 2: Environmental Monitoring

In an environmental monitoring project, researchers utilized this compound as an analytical standard to assess levels of nitroaromatic pollutants in marine environments. The results demonstrated its effectiveness in detecting trace amounts of contaminants, providing valuable data for ecological studies .

Wirkmechanismus

The mechanism of action of 1-Bromo-4-nitrobenzene-d4 involves its interaction with various molecular targets through its functional groups. The bromine atom can participate in substitution reactions, while the nitro group can undergo reduction or other transformations. The deuterium atoms provide stability and distinct spectroscopic signatures, making it useful in tracing studies and mechanistic investigations.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Comparisons

The following table compares 1-bromo-4-nitrobenzene-d4 with structurally related para-substituted bromobenzenes:

Key Observations:

- Functional Groups: The nitro group (-NO₂) in this compound enhances electrophilic reactivity, making it suitable for substitution reactions. In contrast, 4-bromobenzyl bromide’s benzyl bromide group facilitates nucleophilic alkylation.

- Isotopic Labeling: The deuterated form is unique in its application as a non-radioactive tracer, unlike its non-deuterated counterpart or halogen-substituted analogs (e.g., 1-bromo-4-iodobenzene).

Physicochemical Properties

Key Observations:

- The deuterated and non-deuterated nitrobenzene derivatives share similar solubility profiles but differ in spectroscopic properties due to deuterium’s mass difference.

- 4-Bromobenzyl bromide’s reactivity with water necessitates stringent handling protocols compared to other bromobenzenes.

Key Observations:

- Both deuterated and non-deuterated nitrobenzene derivatives lack acute toxicity data but share irritant risks.

- 4-Bromobenzyl bromide poses severe corrosive hazards, requiring specialized handling.

Biologische Aktivität

1-Bromo-4-nitrobenzene-d4 (CAS Number: 350820-19-8) is a deuterated derivative of 1-bromo-4-nitrobenzene, a compound known for its applications in organic synthesis and as a chemical intermediate. This article provides an overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆BrD₄NO₂ |

| Molecular Weight | 206.030 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 252.6 ± 13.0 °C |

| Melting Point | Not Available |

| Flash Point | 106.6 ± 19.8 °C |

| Water Solubility | Insoluble |

Toxicological Profile

The toxicological profile of this compound indicates potential health risks associated with exposure. The compound is classified under hazardous materials due to its harmful effects, including:

- Acute Toxicity : Exposure can lead to harmful effects on the respiratory system, skin, and eyes.

- Mutagenicity : Studies suggest that nitro compounds can exhibit mutagenic properties, raising concerns about their long-term effects on genetic material .

Pharmacokinetics

Deuteration, as seen in this compound, can influence the pharmacokinetic properties of compounds. Research indicates that deuterated compounds may exhibit altered metabolic pathways compared to their non-deuterated counterparts. This alteration can potentially enhance the stability and bioavailability of pharmaceuticals .

Electrochemical Reduction Studies

A significant study investigated the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in ionic liquids. The research demonstrated that the compound undergoes a one-electron reduction to form a radical anion, which subsequently reacts with zinc to produce arylzinc compounds. This process highlights the compound's utility in synthetic organic chemistry and its potential for developing new materials .

Synthesis and Catalysis

In synthetic applications, this compound has been utilized in various catalytic reactions. For instance, it was involved in reactions with phenol under basic conditions using different catalysts, demonstrating high conversion rates and selectivity towards desired products. The use of deuterated substrates in these reactions allows for detailed mechanistic studies via NMR spectroscopy, providing insights into reaction pathways and kinetics .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Bromo-4-nitrobenzene-d4, and how do they compare to its non-deuterated counterpart?

Answer: this compound (C₆D₄BrNO₂) shares structural similarities with its non-deuterated form (C₆H₄BrNO₂) but differs in isotopic substitution. Key properties include:

| Property | 1-Bromo-4-nitrobenzene | This compound |

|---|---|---|

| Molecular Weight (g/mol) | 202.01 | 206.05 |

| Melting Point (°C) | 124–126 | Slight increase expected |

| Boiling Point (°C) | 252.6 ± 13.0 | Similar, with minor shifts |

| Density (g/cm³) | 1.7 ± 0.1 | Comparable |

Deuteration reduces vibrational frequencies, affecting spectroscopic profiles (e.g., NMR, IR). The deuterated form exhibits a lower -NMR signal intensity due to D substitution, simplifying analysis in proton-decoupled experiments .

Q. What synthetic routes are recommended for preparing this compound?

Answer: Deuteration is typically achieved via isotopic exchange or direct synthesis :

Nitration of Deuterated Bromobenzene :

- React bromobenzene-d₄ (C₆D₅Br) with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled conditions .

- Monitor reaction progress via LC-MS to ensure isotopic purity.

Post-Synthetic Deuterium Incorporation :

- Use deuterated reagents (e.g., D₂O, CD₃OD) in reflux conditions to replace H with D at aromatic positions.

- Purify via column chromatography and verify deuteration efficiency using mass spectrometry .

Q. What safety protocols are critical when handling this compound?

Answer:

- Engineering Controls : Use closed systems or fume hoods to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if airborne particles are generated .

- Emergency Measures : Ensure access to safety showers and eye-wash stations. Store away from oxidizing agents to prevent combustion (flash point: ~106°C) .

Advanced Research Questions

Q. How does deuteration influence the kinetic behavior of 1-Bromo-4-nitrobenzene in nucleophilic aromatic substitution (NAS) reactions?

Answer: Deuterium substitution induces a kinetic isotope effect (KIE) , altering reaction rates. For example:

- In NAS with amines, the C-D bond’s higher strength compared to C-H reduces the rate of deuterated compound reactions.

- Experimental Design:

Q. How can crystallographic data discrepancies be resolved when analyzing deuterated derivatives?

Answer: Deuterium’s lower electron density complicates X-ray diffraction analysis. Strategies include:

Refinement Software : Use SHELXL (part of the SHELX suite) for high-resolution data. SHELXL’s constraints for D-atom positions improve model accuracy .

Neutron Diffraction : Resolves D positions unambiguously but requires specialized facilities.

Cross-Validation : Compare with -NMR data to confirm deuteration sites .

Q. What methodological approaches address contradictions in spectral data (e.g., NMR, IR) for deuterated aromatic compounds?

Answer:

- NMR Analysis :

- Use -decoupled -NMR to suppress splitting from residual protons.

- Employ -NMR to track isotopic shifts (e.g., C-D coupling constants).

- IR Spectroscopy :

- Mass Spectrometry :

Q. How can isotopic labeling of this compound enhance mechanistic studies in photochemical reactions?

Answer:

- Tracing Reaction Pathways : Use -labeling to monitor hydrogen/deuterium transfer steps via isotopic scrambling.

- Time-Resolved Spectroscopy : Ultrafast UV-Vis or EPR techniques track deuterium’s impact on excited-state dynamics.

- Computational Modeling : Pair experimental data with DFT calculations to map deuterium’s role in transition states .

Q. What strategies optimize isotopic purity in large-scale synthesis of this compound?

Answer:

- Reagent Selection : Use >99.8% D-enriched starting materials (e.g., bromobenzene-d₄ from suppliers like C/D/N Isotopes Inc.) .

- Solvent Purity : Employ deuterated solvents (e.g., DMSO-d₆) to prevent back-exchange.

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect H-D exchange in real time .

Tables for Reference

Table 1: Key Suppliers for Deuterated Reagents

| Supplier | Product Code | Purity | Reference |

|---|---|---|---|

| C/D/N Isotopes Inc. | D-7540 | >99% D |

Table 2: Comparison of Analytical Techniques

| Technique | Application | Limitation |

|---|---|---|

| -NMR | Confirms deuteration sites | Low sensitivity |

| X-ray Crystallography | Resolves heavy atoms (Br, N, O) | Poor D-atom resolution |

| Neutron Diffraction | Accurate D positioning | Limited accessibility |

Eigenschaften

IUPAC Name |

1-bromo-2,3,5,6-tetradeuterio-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFBKZUDCQQKAC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661830 | |

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350820-19-8 | |

| Record name | 1-Bromo-4-nitro(~2~H_4_)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.